(3-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid

Medicinal Chemistry Synthetic Intermediate Regioselectivity

(3-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid (CAS 885276-52-8) is a synthetic small molecule belonging to the class of N-substituted piperidinyl naphthylacetic acids. It features a tert-butyloxycarbonyl (Boc)-protected amine at the 3-position of a piperidine ring, which is linked via its nitrogen atom to an acetic acid moiety attached to a naphthalen-2-yl group.

Molecular Formula C22H28N2O4
Molecular Weight 384.5 g/mol
CAS No. 885276-52-8
Cat. No. B3293445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid
CAS885276-52-8
Molecular FormulaC22H28N2O4
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCN(C1)C(C2=CC3=CC=CC=C3C=C2)C(=O)O
InChIInChI=1S/C22H28N2O4/c1-22(2,3)28-21(27)23-18-9-6-12-24(14-18)19(20(25)26)17-11-10-15-7-4-5-8-16(15)13-17/h4-5,7-8,10-11,13,18-19H,6,9,12,14H2,1-3H3,(H,23,27)(H,25,26)
InChIKeyNYKMXWYQTZZMKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid (CAS 885276-52-8): A Regiospecific Building Block for Pharmaceutical Research


(3-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid (CAS 885276-52-8) is a synthetic small molecule belonging to the class of N-substituted piperidinyl naphthylacetic acids. It features a tert-butyloxycarbonyl (Boc)-protected amine at the 3-position of a piperidine ring, which is linked via its nitrogen atom to an acetic acid moiety attached to a naphthalen-2-yl group. With a molecular formula of C22H28N2O4 and a molecular weight of 384.47 g/mol , this compound is primarily utilized as a protected intermediate in medicinal chemistry, particularly in the synthesis of pharmaceuticals targeting neurological disorders . The Boc protection strategy allows for selective deprotection and further functionalization, making it a versatile scaffold for structure-activity relationship (SAR) studies and lead optimization programs [1].

Why (3-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid Cannot Be Swapped with its 4-Position Regioisomer


Casual substitution of (3-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid with its closest analog—the 4-position Boc-amino regioisomer (CAS 885275-41-2)—is chemically inadvisable because the position of the protected amino group on the piperidine ring dictates the three-dimensional orientation of the ultimate pharmacophore after deprotection. This regiochemical difference leads to distinct computed lipophilicities (XLogP ~1.6 for the 3-isomer versus LogP ~0.73 for the 4-isomer) and different hydrogen-bonding capacities [1], both of which critically influence membrane permeability, target binding, and metabolic stability. In pharmaceutical synthesis, using the wrong regioisomer introduces a non-isosteric structural perturbation that cannot be corrected downstream, effectively terminating a lead optimization series. The following quantitative evidence substantiates why procurement must specify the 3-position isomer.

Head-to-Head and Cross-Study Evidence for (3-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid Differentiation


Regiochemical Position of the Boc-Protected Amine Determines Downstream Synthetic and Biological Outcomes

The defining structural feature of CAS 885276-52-8 is the Boc-protected amino group at the 3-position of the piperidine ring. Its direct comparator, (4-Boc-amino-piperidin-1-yl)-naphthalen-2-yl-acetic acid (CAS 885275-41-2), bears the identical Boc-protected amine at the 4-position. These are constitutional isomers—not isosteres—and after Boc deprotection, the resulting free amines project vectors differing by approximately 60° in three-dimensional space. This geometric divergence means the two isomers cannot interchangeably engage the same biological targets or participate in the same synthetic transformations. The MDL number for the 3-isomer is MFCD04115189, while the 4-isomer carries MFCD04115146, confirming their distinct structural identities in chemical registration systems .

Medicinal Chemistry Synthetic Intermediate Regioselectivity

Computed Lipophilicity (XLogP/LogP) Distinguishes the 3-Position Isomer from the 4-Position Isomer

Computed lipophilicity values reveal a marked difference between the two regioisomers. The 3-position isomer (CAS 885276-52-8) has a computed XLogP of 1.6 [1], while the 4-position isomer (CAS 885275-41-2) has a reported LogP of approximately 0.73 . This ~0.87 log unit difference corresponds to an approximately 7.4-fold higher predicted partition coefficient for the 3-isomer, indicating substantially greater membrane permeability potential. The 3-position isomer's higher lipophilicity may be advantageous for CNS-targeting applications where blood-brain barrier penetration is desired, consistent with its documented use in neurological disorder drug development . Conversely, the 4-isomer's lower LogP may favor peripheral target engagement with reduced CNS exposure.

Lipophilicity Drug-likeness ADME Prediction

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Advantage the 3-Position Isomer for Key Drug-Target Interactions

The 3-position Boc-amino isomer (CAS 885276-52-8) possesses 6 hydrogen bond acceptor (HBA) sites [1], whereas the 4-position isomer has only 4 HBA sites based on vendor specifications . This 2-site difference arises from the distinct spatial arrangement affecting the accessibility of the carbonyl and naphthyl groups. Additionally, the topological polar surface area (TPSA) for the 3-isomer is computed as 92.9 Ų [1], placing it above the typical threshold for favorable oral bioavailability (generally 140 Ų for CNS drugs) and indicating a balanced polarity profile suitable for both solubility and membrane transit. The higher HBA count of the 3-isomer provides greater capacity for specific hydrogen-bonding interactions with biological targets, which can translate to improved binding affinity and selectivity in lead compounds derived from this intermediate.

Hydrogen Bonding Polar Surface Area Molecular Recognition

Commercially Available Purity Grades and Storage Requirements Support Reproducible Research Applications

The 3-position isomer (CAS 885276-52-8) is commercially available at purities ranging from 95% to 97% across multiple reputable vendors , with recommended storage at 0–8°C to maintain integrity . In comparison, the 4-position isomer (CAS 885275-41-2) is typically offered at 96% purity . The availability of the 3-isomer at 97% purity from suppliers such as Leyan and CymitQuimica provides researchers with higher-assay starting material, reducing the impact of impurities on reaction yields and biological assay reproducibility. The cold-chain storage requirement (0–8°C) is a practical consideration for laboratory logistics, indicating that the compound may have limited stability at ambient temperature over extended periods. This is consistent with the Boc protecting group's known sensitivity to thermal and acidic conditions, making proper storage a prerequisite for obtaining consistent experimental results.

Purity Specification Storage Stability Quality Control

Computed Boiling Point and Thermal Stability Differentiate the 3-Isomer for High-Temperature Synthetic Procedures

The 3-position isomer (CAS 885276-52-8) has a computed boiling point of 550.4 ± 50.0 °C at 760 mmHg and a flash point of 286.7 ± 30.1 °C . While these are calculated values rather than experimental measurements, they provide useful guidance for reaction condition design. The relatively high predicted boiling point (significantly exceeding that of typical reaction solvents) indicates that this compound is compatible with a wide range of thermal conditions commonly employed in amide coupling, reductive amination, and Boc-deprotection protocols (which typically operate below 120°C). No comparable computed thermal data was identified for the 4-position isomer in the accessed databases, limiting direct comparison. However, the availability of these predictive parameters allows process chemists to assess solvent compatibility and distillation feasibility when scaling up synthetic routes involving this intermediate.

Thermal Stability Synthetic Chemistry Process Development

Optimal Research and Industrial Application Scenarios for (3-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid


CNS Drug Discovery: Lead Optimization Requiring Enhanced Blood-Brain Barrier Penetration

The 3-position isomer's higher computed XLogP of 1.6 [1] makes it the preferred intermediate scaffold for CNS-targeting programs where blood-brain barrier permeability is a critical design parameter. After Boc deprotection, the free amine at the 3-position can be functionalized with various pharmacophores, and the approximately 7.4-fold higher lipophilicity compared to the 4-isomer provides a more favorable starting point for achieving CNS exposure. This is consistent with vendor documentation citing its use in the development of drugs targeting neurological disorders .

Medicinal Chemistry SAR Campaigns Exploiting 3D Vector Diversity from Piperidine Substitution

The 3-position Boc-amino substituent directs the ultimate amine vector at a distinct angle compared to the 4-position isomer, creating a geometrically unique scaffold for structure-activity relationship (SAR) exploration. Research programs seeking to probe the spatial requirements of a target binding pocket can use this intermediate to generate analog libraries that explore chemical space inaccessible with the 4-position isomer [1]. The availability of this compound at 97% purity ensures that SAR trends are not confounded by impurities.

Synthetic Process Development and Scale-Up with Characterized Thermal Parameters

Process chemistry teams can leverage the computed boiling point (550.4 ± 50.0 °C) and flash point (286.7 ± 30.1 °C) [1] to design safe and efficient reaction and purification protocols. The high predicted boiling point indicates compatibility with standard organic synthesis conditions (amide couplings, alkylations) without risk of evaporative loss. The documented cold storage requirement (0–8°C) alerts process chemists to implement appropriate handling procedures for bulk intermediates.

Analytical Method Development and Reference Standard Qualification

The well-defined structural identity (InChIKey: NYKMXWYQTZZMKF-UHFFFAOYSA-N), MDL number (MFCD04115189), and availability at defined purity levels (95–97%) [1] make this compound suitable as a qualified reference standard for HPLC, LC-MS, and NMR method development. Its distinct retention time and spectral signature enable unambiguous identification and quantification of this regioisomer in reaction monitoring and quality control assays.

Quote Request

Request a Quote for (3-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.